3-(3,5-Dimethoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3,5-Dimethoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound with an intriguing structure. It belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which have gained attention due to their diverse applications in materials science and energetic materials .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One efficient method starts with monosubstituted tetrazine or tetrazine-based fused rings as starting materials. These are then transformed through chemical reactions to yield the desired [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole structure. Detailed reaction conditions and mechanisms would be necessary for a comprehensive understanding.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights. Researchers often optimize reaction conditions, catalysts, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes could modify the nitro group, affecting its reactivity.
Substitution: Substitution reactions at various positions on the triazolo-thiadiazole ring system are possible.
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used for nitration.
Amination: Ammonia (NH₃) or amine derivatives can introduce amino groups.
Cyclization: Intramolecular cyclization reactions are crucial for forming the triazolo-thiadiazole ring.
Major Products: The major product is the target compound itself, 3-(3,5-Dimethoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Scientific Research Applications
Chemistry:
Materials Science: The compound’s unique structure may contribute to novel materials with specific properties (e.g., conductivity, luminescence).
Catalysis: It could serve as a catalyst or ligand in chemical transformations.
Drug Discovery: Investigate its potential as a pharmacophore or scaffold for drug design.
Bioactivity: Explore its interactions with biological targets (enzymes, receptors).
Energetic Materials: As mentioned earlier, some derivatives exhibit explosive properties.
Heat-Resistant Compounds: Certain derivatives may find applications in high-temperature environments.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds at the moment, further investigation could reveal related structures and their unique features.
Properties
Molecular Formula |
C17H13N5O4S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N5O4S/c1-25-13-7-11(8-14(9-13)26-2)15-18-19-17-21(15)20-16(27-17)10-3-5-12(6-4-10)22(23)24/h3-9H,1-2H3 |
InChI Key |
SJNPXQYDOWXDOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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